molecular formula C18H22N2O4S B14183410 3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide CAS No. 919997-00-5

3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide

Cat. No.: B14183410
CAS No.: 919997-00-5
M. Wt: 362.4 g/mol
InChI Key: FCFKPTLQHRHEDK-UHFFFAOYSA-N
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Description

3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide is a complex organic compound characterized by its unique structure, which includes a sulfamoyl group attached to a diphenylpropyl moiety and a hydroxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide typically involves multiple steps, starting with the preparation of the diphenylpropyl moiety. This can be achieved through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications. The sulfamoyl group is introduced using sulfonamide chemistry, often involving the reaction of an amine with a sulfonyl chloride. The final step involves the coupling of the sulfamoyl group with the hydroxypropanamide moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or sulfenamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and sulfenamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid
  • 5-(3,3-Diphenyl-propylsulfamoyl)-2-methyl-benzoic acid

Uniqueness

3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

919997-00-5

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3,3-diphenylpropylsulfamoyl)-N-hydroxypropanamide

InChI

InChI=1S/C18H22N2O4S/c21-18(20-22)12-14-25(23,24)19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19,22H,11-14H2,(H,20,21)

InChI Key

FCFKPTLQHRHEDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)CCC(=O)NO)C2=CC=CC=C2

Origin of Product

United States

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